molecular formula C8H16N2 B15307735 2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine

2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B15307735
M. Wt: 140.23 g/mol
InChI Key: CNCAJPLUZSJHTO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine typically involves the reaction of bicyclo[2.2.1]heptan-2-one with an appropriate amine source under specific conditions. One common method is the reductive amination of bicyclo[2.2.1]heptan-2-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

  • Addition: Electrophilic addition reactions can be performed using halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted derivatives, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors or as a tool in studying biological processes.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Norbornane

  • Adamantane

  • Bicyclo[2.2.2]octane

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Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-(aminomethyl)bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C8H16N2/c9-5-8(10)4-6-1-2-7(8)3-6/h6-7H,1-5,9-10H2

InChI Key

CNCAJPLUZSJHTO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(CN)N

Origin of Product

United States

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